3-Brom-4-Fluor-1H-Indol

Übersicht

Beschreibung

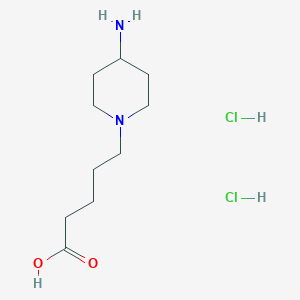

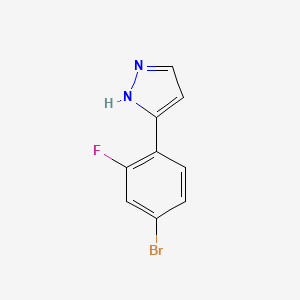

3-bromo-4-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN. It has a molecular weight of 214.04 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 3-bromo-4-fluoro-1H-indole is 1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-bromo-4-fluoro-1H-indole are not detailed in the sources I found, indole derivatives are known to possess various biological activities, which suggests they may participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

3-bromo-4-fluoro-1H-indole is a compound with a molecular weight of 214.04 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

Antivirelle Anwendungen

3-Brom-4-Fluor-1H-Indol-Derivate wurden auf ihre antiviralen Eigenschaften untersucht. So haben bestimmte Indolderivate eine inhibitorische Wirkung gegen Influenza A und andere Viren gezeigt . Die strukturelle Modifikation von Indol-Verbindungen kann zur Entwicklung neuer antiviraler Mittel mit hoher Selektivität und Wirksamkeit führen.

Entzündungshemmende und Schmerzstillende Anwendungen

Indolderivate, einschließlich derer mit Brom-Fluor-Substitutionen, wurden auf ihre entzündungshemmenden und schmerzstillenden Eigenschaften untersucht. Diese Verbindungen können Teil therapeutischer Strategien zur Behandlung von Erkrankungen sein, die mit Entzündungen und Schmerzen verbunden sind .

Antikrebsanwendungen

Der Indol-Kern ist ein häufiges Merkmal vieler natürlicher und synthetischer Verbindungen mit Antikrebsaktivität. This compound könnte als Vorläufer oder als aktiver Bestandteil bei der Entwicklung neuer Antikrebsmittel dienen und so potenzielle Vorteile gegenüber bestehenden Medikamenten bieten .

Antioxidative Aktivität

Indolderivate sind für ihre antioxidativen Eigenschaften bekannt. Das Vorhandensein von Halogenatomen wie Brom und Fluor kann diese Eigenschaften verstärken und sie so wertvoll für die Forschung im Bereich des oxidativen Stresses und verwandter Krankheiten machen .

Antibakterielle Aktivität

Die antibakterielle Aktivität von Indolderivaten ist gut dokumentiert. This compound könnte bei der Synthese von Verbindungen verwendet werden, die auf eine Reihe von mikrobiellen Krankheitserregern abzielen, was zum Kampf gegen Antibiotikaresistenz beiträgt .

Synthese von Heterocyclischen Gerüsten

Indol dient als vielseitiger Baustein bei der Synthese verschiedener heterocyclischer Gerüste über Cycloadditionsreaktionen. Die Addition von Brom- und Fluorgruppen kann die Reaktivität und das Ergebnis dieser Reaktionen beeinflussen, was zur Entstehung neuartiger heterocyclischer Strukturen mit potenzieller biologischer Relevanz führt .

Safety and Hazards

When handling 3-bromo-4-fluoro-1H-indole, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Indole derivatives, including 3-bromo-4-fluoro-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on further exploring the biological activities of 3-bromo-4-fluoro-1H-indole and its potential applications in medicine and other fields.

Wirkmechanismus

Target of Action

3-Bromo-4-fluoro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their roles can vary widely depending on the specific receptor .

Mode of Action

The interaction of 3-Bromo-4-fluoro-1H-indole with its targets often results in significant changes in the function of the target. For instance, some indole derivatives have been found to inhibit the function of certain enzymes, thereby altering the biochemical processes that these enzymes are involved in .

Biochemical Pathways

3-Bromo-4-fluoro-1H-indole can affect a variety of biochemical pathways due to its ability to interact with multiple targets. For example, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-4-fluoro-1H-indole may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of 3-Bromo-4-fluoro-1H-indole’s action can vary widely depending on the specific targets and pathways it affects. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemicals, potentially leading to various physiological effects .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-fluoro-1H-indole can be influenced by various environmental factors. For instance, certain conditions such as temperature and pH can affect the compound’s stability and activity . Additionally, the presence of other compounds in the environment can also influence the action of 3-Bromo-4-fluoro-1H-indole, potentially leading to synergistic or antagonistic effects.

Biochemische Analyse

Biochemical Properties

3-bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 3-bromo-4-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions highlight the potential of 3-bromo-4-fluoro-1H-indole in modulating biochemical pathways and cellular functions.

Cellular Effects

The effects of 3-bromo-4-fluoro-1H-indole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . In cancer cells, 3-bromo-4-fluoro-1H-indole may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 3-bromo-4-fluoro-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 3-bromo-4-fluoro-1H-indole may inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the potential of 3-bromo-4-fluoro-1H-indole as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-bromo-4-fluoro-1H-indole can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Additionally, the long-term exposure of cells to 3-bromo-4-fluoro-1H-indole may result in adaptive responses, such as changes in gene expression and protein activity . These temporal effects highlight the importance of considering the stability and degradation of 3-bromo-4-fluoro-1H-indole in experimental settings.

Dosage Effects in Animal Models

The effects of 3-bromo-4-fluoro-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, 3-bromo-4-fluoro-1H-indole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

3-bromo-4-fluoro-1H-indole is involved in several metabolic pathways within the cell. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence the overall metabolic flux within the cell. Additionally, 3-bromo-4-fluoro-1H-indole may interact with other metabolic enzymes, affecting the levels of key metabolites and cofactors . Understanding the metabolic pathways of 3-bromo-4-fluoro-1H-indole is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-bromo-4-fluoro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cell, 3-bromo-4-fluoro-1H-indole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular and tissue-specific effects of 3-bromo-4-fluoro-1H-indole.

Subcellular Localization

The subcellular localization of 3-bromo-4-fluoro-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-bromo-4-fluoro-1H-indole within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 3-bromo-4-fluoro-1H-indole is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-bromo-4-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNPQIRIYGLRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine](/img/structure/B1448482.png)

![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B1448486.png)

![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1448490.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide hydrochloride](/img/structure/B1448493.png)

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)

![Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B1448496.png)

amine](/img/structure/B1448497.png)